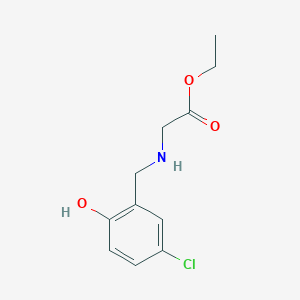![molecular formula C8H15NO2 B15307930 [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B15307930.png)
[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Methoxymethyl)-2-azabicyclo[211]hexan-1-yl]methanol is a bicyclic compound featuring a unique structure that includes a methoxymethyl group and an azabicyclohexane core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol can be achieved through several methods. One approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . Another method utilizes photochemistry to access new building blocks via [2 + 2] cycloaddition, allowing for the derivatization of bicyclo[2.1.1]hexane modules .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the palladium-catalyzed reactions mentioned above. These methods are advantageous due to their efficiency and the ability to produce a broad array of substrates.
化学反应分析
Types of Reactions: [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a notable reaction that this compound can undergo .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, cyclopentenes, and various oxidizing or reducing agents. The reaction conditions often involve specific temperatures and pressures to ensure optimal yields.
Major Products: The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes and other functionalized bicyclic structures .
科学研究应用
Chemistry: In chemistry, [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol is used as a building block for synthesizing complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are valuable for drug discovery and development .
Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its potential as a scaffold for drug design makes it a valuable tool for developing new therapeutics .
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its unique structure could lead to the development of novel drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound can be used in the production of advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings .
作用机制
The mechanism of action of [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds: Similar compounds to [4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol include other bicyclic structures such as bicyclo[2.2.1]heptanes and bicyclo[1.1.1]pentanes . These compounds share structural similarities but differ in their chemical properties and reactivity.
Uniqueness: What sets this compound apart is its specific functional groups and the presence of the azabicyclohexane core.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c1-11-6-7-2-8(3-7,5-10)9-4-7/h9-10H,2-6H2,1H3 |
InChI 键 |
ILAOFKISCWPGBW-UHFFFAOYSA-N |
规范 SMILES |
COCC12CC(C1)(NC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


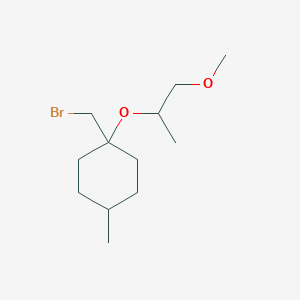
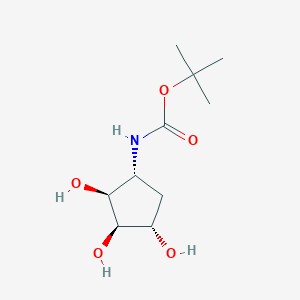
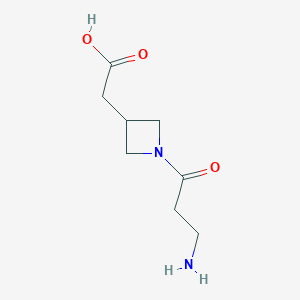
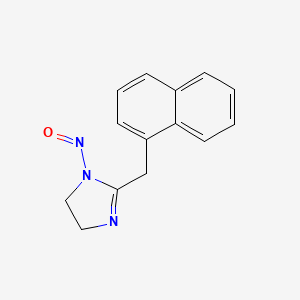
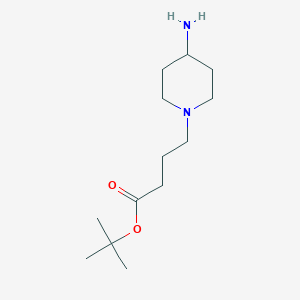
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)
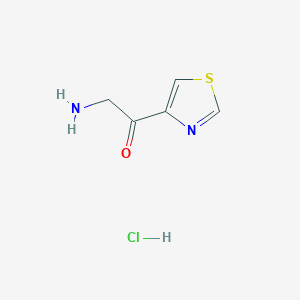

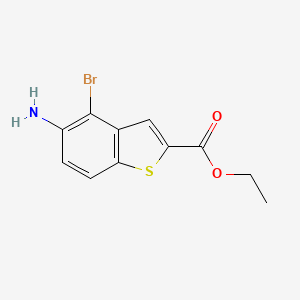
![methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B15307916.png)

![tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)
